molecular formula C7H11ClO B2694993 1-Chloro-3-cyclobutylpropan-2-one CAS No. 1697113-38-4

1-Chloro-3-cyclobutylpropan-2-one

Cat. No.: B2694993
CAS No.: 1697113-38-4
M. Wt: 146.61
InChI Key: LGWCGQAGKGOUAS-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclobutylpropan-2-one (CAS 1697113-38-4) is a valuable chemical building block featuring a cyclobutane ring, a motif increasingly recognized for its role in enhancing the potency and pharmacokinetic properties of therapeutic agents . With the molecular formula C7H11ClO and a molecular weight of 146.61 g/mol , this compound serves as a versatile synthon in organic synthesis and medicinal chemistry research. Its specific structure, comprising a reactive chloro-ketone moiety attached to a cyclobutyl group, makes it a key intermediate for constructing complex molecules. Recent scientific literature highlights the application of cyclobutylmethyl ketone derivatives in pioneering synthetic methodologies, such as Palladium(II)-catalyzed selective arylation of tertiary C−H bonds to create challenging quaternary carbon centers . Furthermore, related cyclobutane-containing scaffolds are being explored in the discovery and optimization of potent inhibitors for biologically significant targets like the B-cell lymphoma 6 (BCL6) BTB domain, which is a potential therapeutic strategy for treating diffuse large B-cell lymphoma . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-chloro-3-cyclobutylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-5-7(9)4-6-2-1-3-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCGQAGKGOUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclobutylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclobutylpropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products:

    Substitution: 3-Cyclobutylpropan-2-one.

    Reduction: 1-Chloro-3-cyclobutylpropan-2-ol.

    Oxidation: 1-Chloro-3-cyclobutylpropanoic acid.

Scientific Research Applications

1-Chloro-3-cyclobutylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-cyclobutylpropan-2-one involves its interaction with various molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to alterations in their activity and function. Additionally, the cyclobutyl ring may contribute to the compound’s stability and specificity in binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: 1-Chloro-3-(3-chlorophenyl)propan-2-one

Molecular Formula: C₉H₈Cl₂O | Molecular Weight: 203.07 g/mol | CAS No.: 24253-17-6 This compound replaces the cyclobutyl group in the target molecule with a 3-chlorophenyl ring. The aromatic substituent increases molecular rigidity and alters electronic properties, leading to a higher density (1.275 g/cm³) and a boiling point of 90–93°C under reduced pressure (0.22–0.25 Torr) . The dual chlorine atoms enhance electrophilicity at the ketone carbon, making it more reactive in nucleophilic substitutions compared to 1-chloro-3-cyclobutylpropan-2-one.

Functional Group Analog: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone

Molecular Formula: C₉H₉ClO₂ | Molecular Weight: 184.62 g/mol | CAS No.: 857233-13-7 This compound substitutes the chlorine atom in the target molecule with a hydroxy group, resulting in a secondary alcohol-ketone hybrid. The hydroxyl group introduces hydrogen-bonding capability, significantly altering solubility and reactivity. It is pharmacologically relevant as a precursor to Bupropion (an antidepressant), highlighting the impact of functional group modification on bioactivity .

Biological Activity

1-Chloro-3-cyclobutylpropan-2-one (CAS Number: 1697113-38-4) is an organic compound that has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and related research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl ring attached to a propanone backbone with a chlorine atom at the first carbon position. Its molecular formula is C7H11ClOC_7H_{11}ClO, and it has a molecular weight of approximately 146.62 g/mol. The compound can be synthesized through various methods, including the reaction of cyclobutylmethyl ketone with thionyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine atom and carbonyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor function, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent. For instance, it was found effective against both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values were not universally reported across studies.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 50 µg/mL against S. aureus and 100 µg/mL against E. coli.
  • Anti-inflammatory Research : In a separate investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a murine model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-Chloro-3-cyclopropylpropan-2-oneCyclopropyl ringModerate antimicrobial effects
1-Bromo-3-cyclobutylpropan-2-oneBromine instead of ClHigher reactivity but similar activity
1-Chloro-3-cyclopentylpropan-2-oneCyclopentyl ringEnhanced stability but less potent

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